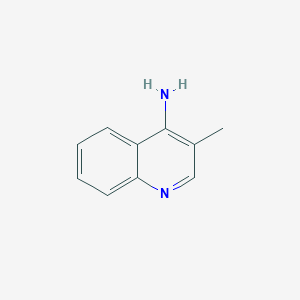

3-Methylquinolin-4-amine

Overview

Description

3-Methylquinolin-4-amine is a compound with the molecular formula C10H10N2 . It is also known by other names such as 4-amino-3-methylquinoline . This compound is used as a reagent in the synthesis of imine polymers and various pharmaceutical agents .

Synthesis Analysis

The synthesis of 2-methylquinoline and its derivatives, which include 3-Methylquinolin-4-amine, has been reported in the literature. The Doebner–von Miller reaction is one of the best-known methods for the synthesis of 2-methylquinoline .

Molecular Structure Analysis

The molecular structure of 3-Methylquinolin-4-amine consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is InChI=1S/C10H10N2/c1-7-6-12-9-5-3-2-4-8 (9)10 (7)11/h2-6H,1H3, (H2,11,12) .

Physical And Chemical Properties Analysis

3-Methylquinolin-4-amine has a molecular weight of 158.20 g/mol . It has a density of 1.169g/cm3 and a boiling point of 340.6ºC at 760mmHg . The compound has a topological polar surface area of 38.9 Ų .

Scientific Research Applications

Anticancer Agents

Quinoline amines, including 3-Methylquinolin-4-amine, have been studied for their potential as anticancer agents . A series of 2-chloro N-substituted amino quinolines were prepared and screened against a non-small cell lung cancer cell line, A549 . One of the compounds, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, was found to be active with an inhibition concentration value of 29.4 μM .

Antimalarial Activity

4-Aminoquinoline based compounds, which include 3-Methylquinolin-4-amine, are known for their antimalarial activities . These compounds have been developed and tested for their potential to treat malaria .

Antimicrobial Activity

4-Aminoquinoline compounds, including 3-Methylquinolin-4-amine, have also been studied for their antimicrobial activities . These compounds have been tested against various types of bacteria and other microbes .

Inhibitors of PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway plays a role in multiple cancers by apoptosis and cell proliferation . Quinoline amines, including 3-Methylquinolin-4-amine, have been studied for their potential to inhibit this pathway .

Antiproliferative Activity

A series of 2-styryl-4-aminoquinoline was developed with potent in vitro antiproliferative activity against lung, colon, and liver cancer cell lines . This suggests that 3-Methylquinolin-4-amine could potentially be used in the development of antiproliferative agents .

Antibacterial Activity

A novel series of quinolone-based heterocyclic derivatives, including 3-Methylquinolin-4-amine, were synthesized and their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria were evaluated .

Mechanism of Action

Target of Action

3-Methylquinolin-4-amine, like other quinoline-based compounds, has been found to interact with a variety of cellular targets. The primary targets of this compound are proteins in the PI3K/AKT/mTOR pathway . This pathway plays a crucial role in multiple cellular processes, including cell growth, proliferation, and survival .

Mode of Action

The compound interacts with its targets by binding to them, which can alter their function and lead to changes in cellular processes. For instance, the interaction of 3-Methylquinolin-4-amine with proteins in the PI3K/AKT/mTOR pathway can inhibit their activity . This inhibition can disrupt the pathway’s normal function, leading to changes in cell growth and proliferation .

Biochemical Pathways

The PI3K/AKT/mTOR pathway is a key biochemical pathway affected by 3-Methylquinolin-4-amine. This pathway is involved in regulating cell growth, proliferation, and survival . By inhibiting proteins in this pathway, 3-Methylquinolin-4-amine can disrupt these processes, potentially leading to cell death .

Result of Action

The molecular and cellular effects of 3-Methylquinolin-4-amine’s action are primarily related to its inhibition of the PI3K/AKT/mTOR pathway. This can lead to decreased cell growth and proliferation, and increased cell death . These effects could potentially be harnessed for therapeutic purposes, such as in the treatment of cancer .

Action Environment

The action, efficacy, and stability of 3-Methylquinolin-4-amine can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity. Additionally, the presence of other molecules or drugs can impact the compound’s efficacy through drug-drug interactions .

properties

IUPAC Name |

3-methylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-6H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHFYJQGCWEYNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355836 | |

| Record name | 3-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylquinolin-4-amine | |

CAS RN |

19701-33-8 | |

| Record name | 3-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

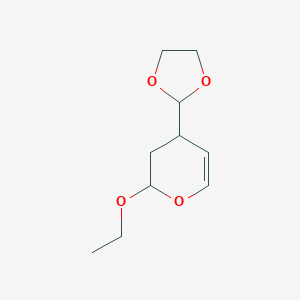

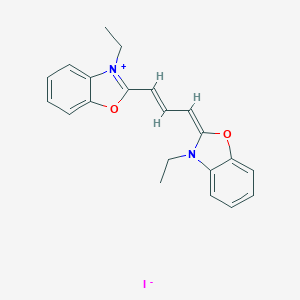

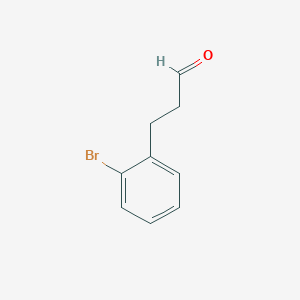

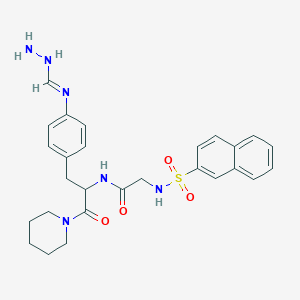

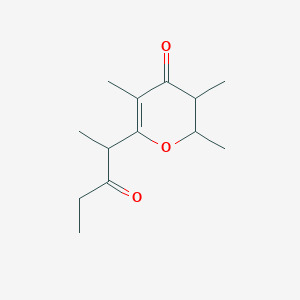

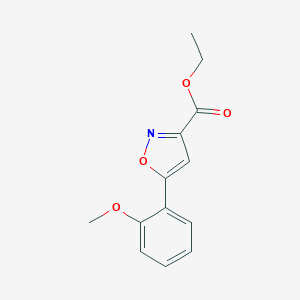

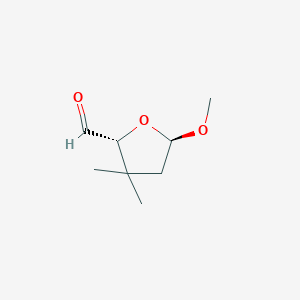

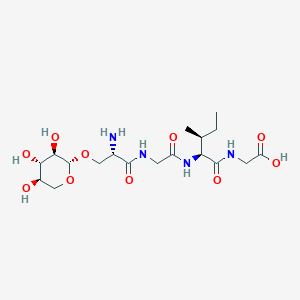

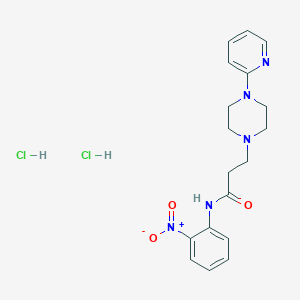

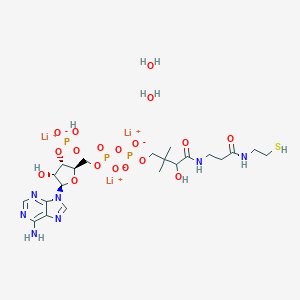

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide](/img/structure/B24940.png)